molecular formula C18H24O5S B14082872 Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B14082872
M. Wt: 352.4 g/mol
InChI Key: RKVNNRUITIJCSA-LPETVPRMSA-N
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Description

Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucose, followed by the introduction of the thiol group. The benzylidene group is then introduced through a reaction with benzaldehyde dimethylacetal in the presence of an acid catalyst like p-toluenesulfonic acid. The allyl group is added via an allylation reaction using allyl bromide .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene and allyl groups may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Ethyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
  • Ethyl 3-O-allyl-4-O-benzyl-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Comparison: Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific synthetic and research purposes .

Properties

Molecular Formula

C18H24O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C18H24O5S/c1-3-10-20-16-14(19)18(24-4-2)22-13-11-21-17(23-15(13)16)12-8-6-5-7-9-12/h3,5-9,13-19H,1,4,10-11H2,2H3/t13-,14-,15-,16-,17?,18+/m1/s1

InChI Key

RKVNNRUITIJCSA-LPETVPRMSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Origin of Product

United States

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